molecular formula C17H19N3O3 B10851956 nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime

nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime

Cat. No.: B10851956
M. Wt: 313.35 g/mol
InChI Key: GPBQAYXYNOXDEZ-CPNJWEJPSA-N
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Description

Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from nicotinaldehyde, which is an organic compound with the formula C6H5NO.

Preparation Methods

The synthesis of Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime involves several steps:

Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime undergoes various chemical reactions:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include nitrile oxides, amines, and substituted oximes.

Scientific Research Applications

Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime involves its role as a precursor in NAD biosynthesis. It is converted to NAD through the Preiss-Handler pathway, which involves the enzyme nicotinate phosphoribosyltransferase . This pathway is crucial for maintaining cellular NAD levels, which are essential for various metabolic processes. By modulating NAD levels, the compound can influence cellular metabolism, oxidative stress, and energy production.

Comparison with Similar Compounds

Nicotinaldehyde O-4-butoxyphenylcarbamoyl oxime can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

[(E)-pyridin-3-ylmethylideneamino] N-(4-butoxyphenyl)carbamate

InChI

InChI=1S/C17H19N3O3/c1-2-3-11-22-16-8-6-15(7-9-16)20-17(21)23-19-13-14-5-4-10-18-12-14/h4-10,12-13H,2-3,11H2,1H3,(H,20,21)/b19-13+

InChI Key

GPBQAYXYNOXDEZ-CPNJWEJPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CN=CC=C2

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CN=CC=C2

Origin of Product

United States

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